1-(2-methoxyphenyl)-3-phenyl-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline
Description
1-(2-Methoxyphenyl)-3-phenyl-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline is a heterocyclic compound featuring a pyrazolo[4,3-c]quinoline core substituted with a 2-methoxyphenyl group at position 1, a phenyl group at position 3, and a trifluoromethyl (CF₃) group at position 5. The pyrazoloquinoline scaffold is renowned for its pharmacological versatility, particularly in anti-inflammatory and anticancer applications . The trifluoromethyl group enhances metabolic stability and lipophilicity, while the 2-methoxyphenyl moiety may influence electronic and steric interactions with biological targets .
Properties
IUPAC Name |
1-(2-methoxyphenyl)-3-phenyl-7-(trifluoromethyl)pyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16F3N3O/c1-31-21-10-6-5-9-20(21)30-23-17-12-11-16(24(25,26)27)13-19(17)28-14-18(23)22(29-30)15-7-3-2-4-8-15/h2-14H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWCVMEKJBKJFJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C3=C4C=CC(=CC4=NC=C3C(=N2)C5=CC=CC=C5)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-methoxyphenyl)-3-phenyl-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction might start with the condensation of 2-methoxybenzaldehyde with phenylhydrazine to form a hydrazone intermediate. This intermediate can then undergo cyclization with a trifluoromethyl-substituted aniline derivative in the presence of a suitable catalyst, such as palladium, under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving the use of industrial-grade reagents and catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
1-(2-methoxyphenyl)-3-phenyl-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced pyrazoloquinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various reduced derivatives of the pyrazoloquinoline core .
Scientific Research Applications
1-(2-methoxyphenyl)-3-phenyl-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific kinases involved in cancer cell proliferation.
Materials Science: Its unique structural properties make it a candidate for use in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Research: The compound is used in studies investigating its effects on various biological pathways and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 1-(2-methoxyphenyl)-3-phenyl-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets. In medicinal chemistry, it is known to inhibit kinases such as c-Met, VEGF, and EGF receptors, which are involved in carcinogenic pathways. The compound binds to these receptors, blocking their activity and thereby inhibiting cancer cell proliferation and inducing apoptosis .
Comparison with Similar Compounds
Comparison with Structural Analogues
The following table compares the target compound with key analogues, emphasizing structural features and biological activities:
Key Observations:
Anti-inflammatory activity: Derivatives with amino groups (e.g., 2i, 2m) exhibit potent NO inhibition (~1400W control level) via suppression of iNOS and COX-2 . The target compound lacks an amino group but retains the CF₃ group, which may prioritize metabolic stability over direct anti-inflammatory potency.
Trifluoromethyl (CF₃) impact : The CF₃ group at position 7 (shared by the target and MM-I-10 ) enhances lipophilicity and resistance to oxidative metabolism, a critical feature for CNS-targeting agents like MM-I-10 .
Substituent positioning: The 2-methoxyphenyl group in the target compound may sterically hinder interactions compared to 2i’s 4-hydroxyphenylamino group, which likely participates in hydrogen bonding with biological targets .
Structure-Activity Relationship (SAR) Insights
- Amino groups: Introduction of NH₂ (e.g., 2i, 2m) significantly boosts anti-inflammatory activity by enabling hydrogen bonding and electron donation .
- Electron-withdrawing groups : CF₃ and nitro groups (e.g., 3-nitrophenyl analogue in ) improve metabolic stability but may reduce solubility, necessitating polar substituents (e.g., 2m ’s benzoic acid) for balance .
- Heterocyclic fusion: Pyrazolo[4,3-c]quinolines generally outperform simpler quinoline derivatives in target affinity due to rigid planar structures that enhance DNA intercalation or enzyme binding .
Biological Activity
1-(2-Methoxyphenyl)-3-phenyl-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline is a compound of increasing interest due to its potential biological activities. This article explores its synthesis, biological effects, and mechanisms of action, drawing from various research studies and findings.
Synthesis
The synthesis of pyrazolo[4,3-c]quinolines typically involves multi-step reactions that can include condensation and cyclization processes. The specific compound can be synthesized via the reaction of appropriate phenylhydrazine derivatives with substituted aryl ketones. The trifluoromethyl group is particularly notable for enhancing biological activity due to its electron-withdrawing properties, which can influence the compound's interaction with biological targets.
Antiinflammatory Properties
Research indicates that derivatives of pyrazolo[4,3-c]quinoline exhibit significant anti-inflammatory activity. For instance, studies have shown that certain derivatives can inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages. The mechanism involves the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression, which are key mediators in inflammatory responses .
Table 1: Anti-inflammatory Activity of Pyrazolo[4,3-c]quinoline Derivatives
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| 2a | 0.39 | Inhibits NO production; cytotoxic at high concentrations |
| 2i | - | Significant iNOS inhibition |
| 2m | - | COX-2 inhibition |
Anticancer Activity
The anticancer potential of this compound class has also been explored. Studies have demonstrated that certain pyrazolo[4,3-c]quinoline derivatives exhibit cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and leukemia (HEL) cells. The presence of the trifluoromethyl group has been linked to increased resistance to metabolic degradation, enhancing the compound's effectiveness .
Table 2: Cytotoxicity Against Cancer Cell Lines
| Cell Line | Compound | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| MCF-7 | 14c | 0.59 | >25 |
| HEL | 14g | 1.00 | >25 |
Mechanistic Insights
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Key Enzymes : The compound inhibits enzymes like iNOS and COX-2, which are pivotal in inflammatory pathways.
- Cell Cycle Arrest : Certain derivatives have been shown to induce cell cycle arrest in cancer cells, leading to reduced proliferation.
- Apoptosis Induction : Some studies suggest that these compounds can trigger apoptosis in malignant cells through intrinsic pathways.
Case Studies
A notable case study involved the evaluation of a series of pyrazolo[4,3-c]quinoline derivatives for their anti-inflammatory effects. Among them, compound 2a exhibited an IC50 value comparable to established anti-inflammatory drugs while also demonstrating significant cytotoxicity at higher concentrations . This dual effect highlights the need for careful optimization of structure to balance efficacy and safety.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
